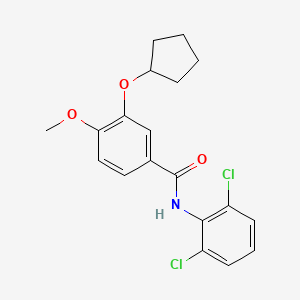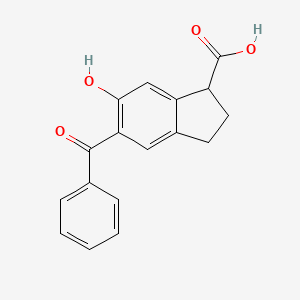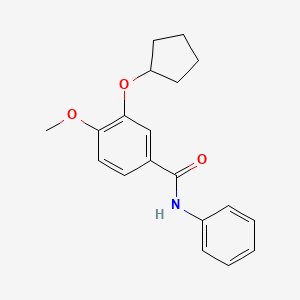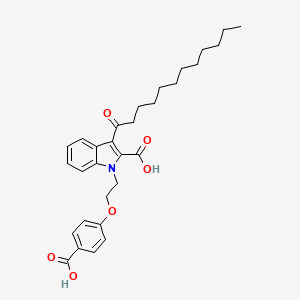![molecular formula C24H20N2O4 B10780848 2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1H-indene with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the benzimidazole core. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
2-(3-Hydroxyimino)methyl-1H-indole-1-yl acetamide: Noted for its antioxidant properties.
Uniqueness
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid stands out due to its unique combination of the indene and benzimidazole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-9-7-16(23-25-19-8-6-17(24(27)28)12-20(19)26-23)13-22(21)30-18-10-14-4-2-3-5-15(14)11-18/h2-9,12-13,18H,10-11H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
SMWGOZGGMUJHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC4CC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780795.png)
![2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10780800.png)

![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)
![3-Benzyl-8-methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780817.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)

